molecular formula C19H24N4O B7081880 N-(1-phenylpyrazol-4-yl)-2-azaspiro[4.5]decane-2-carboxamide

N-(1-phenylpyrazol-4-yl)-2-azaspiro[4.5]decane-2-carboxamide

Cat. No.: B7081880
M. Wt: 324.4 g/mol
InChI Key: OGJMZNFLPBBKKU-UHFFFAOYSA-N
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Description

N-(1-phenylpyrazol-4-yl)-2-azaspiro[4.5]decane-2-carboxamide is a complex organic compound characterized by its unique spiro structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Properties

IUPAC Name

N-(1-phenylpyrazol-4-yl)-2-azaspiro[4.5]decane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O/c24-18(22-12-11-19(15-22)9-5-2-6-10-19)21-16-13-20-23(14-16)17-7-3-1-4-8-17/h1,3-4,7-8,13-14H,2,5-6,9-12,15H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGJMZNFLPBBKKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CCN(C2)C(=O)NC3=CN(N=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-phenylpyrazol-4-yl)-2-azaspiro[4.5]decane-2-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 1-phenylpyrazole with a suitable azaspirodecane derivative under specific conditions. The reaction often requires the use of catalysts such as palladium acetate and triphenylphosphine in the presence of a base like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process might include large-scale reactions in controlled environments, utilizing advanced techniques such as continuous flow chemistry to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1-phenylpyrazol-4-yl)-2-azaspiro[4.5]decane-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazole ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(1-phenylpyrazol-4-yl)-2-azaspiro[4.5]decane-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-phenylpyrazol-4-yl)-2-azaspiro[4.5]decane-2-carboxamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-phenylpyrazol-4-yl)-2-azaspiro[4.5]decane-2-carboxamide is unique due to its specific spiro structure and the presence of both pyrazole and azaspirodecane moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

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